2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(piperidin-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the diethoxyphenylacetyl intermediate: This step involves the acylation of 3,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclohexene ring formation: The intermediate is then subjected to a cyclization reaction with a suitable cyclohexanone derivative under basic conditions to form the cyclohexene ring.
Piperidine ring introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE
- **2-[2-(3,4-DIHYDROXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE is unique due to the presence of the diethoxyphenyl group, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C25H35NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C25H35NO4/c1-5-29-22-11-10-18(15-23(22)30-6-2)14-20(27)24-19(26-12-8-7-9-13-26)16-25(3,4)17-21(24)28/h10-11,15H,5-9,12-14,16-17H2,1-4H3 |
InChI Key |
PPCCPSADUFGPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C2=C(CC(CC2=O)(C)C)N3CCCCC3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.